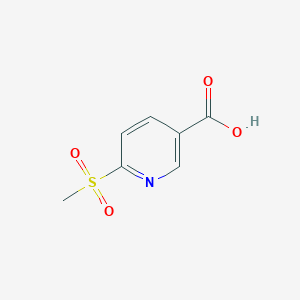
6-(Methylsulfonyl)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Methylsulfonyl)nicotinic acid is a chemical compound with the molecular formula C7H7NO4S . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code:1S/C7H7NO4S/c1-13(11,12)6-3-2-5(4-8-6)7(9)10/h2-4H,1H3,(H,9,10) . This indicates the presence of a methylsulfonyl group attached to a nicotinic acid molecule. Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 201.2 g/mol . The compound should be stored in an inert atmosphere at room temperature .科学的研究の応用
Catalytic Applications and Synthesis
6-(Methylsulfonyl)nicotinic acid and its derivatives are explored for their catalytic activity in organic synthesis. For instance, nicotinium methane sulfonate, derived from nicotine, shows excellent catalytic activity in the synthesis of 2-amino-3-cyano pyridines under solvent-free conditions, highlighting its potential as a recyclable and reusable catalyst (Tamaddon & Azadi, 2018). Another study delves into the regioselective synthesis of 2-oxonicotonic acids and methyl nicotinates, showcasing the compound's relevance in the creation of complex organic molecules (Pratap et al., 2007).
Structural and Spectroscopic Analysis
The molecular structure and spectroscopic properties of 2-(methylthio)nicotinic acid, a related compound, have been extensively studied, providing insights into its conformational dynamics and electronic properties. These analyses are crucial for understanding the compound's reactivity and potential applications in material science (Gökce & Bahçelī, 2013).
Industrial Production and Applications
Research into ecological methods of producing nicotinic acid, to which this compound is structurally related, highlights the push towards green chemistry and the search for sustainable production techniques. This is critical for its application in industries ranging from pharmaceuticals to materials science (Lisicki et al., 2022).
Pharmacological Effects
The pharmacological activities of 6-(Methylsulfinyl) hexyl isothiocyanate and its derivatives, including the sulfonyl analogue, have been studied for their effects on human oral cancer cells. These compounds have shown differential pharmacological effects, such as inducing apoptosis and cell cycle arrest, indicating their potential therapeutic applications in cancer treatment (Lee et al., 2018).
Receptor Mediation and Atherosclerosis
Nicotinic acid's ability to inhibit atherosclerosis progression in mice through its receptor GPR109A, expressed by immune cells, underlines the importance of receptor-mediated mechanisms in pharmaceutical applications. This research provides a basis for the development of new drugs targeting similar pathways (Lukasova et al., 2011).
Safety and Hazards
The compound is classified as having acute toxicity when ingested (Category 4, H302), causing skin irritation (Category 2, H315), serious eye irritation (Category 2A, H319), and may cause respiratory irritation (Category 3, H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .
将来の方向性
While specific future directions for 6-(Methylsulfonyl)nicotinic acid are not mentioned in the sources, there is a general interest in the potential therapeutic potentials of nicotinic acid and its derivatives . These compounds could be explored for their potential in treating other inflammatory diseases such as multiple sclerosis or psoriasis .
特性
IUPAC Name |
6-methylsulfonylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S/c1-13(11,12)6-3-2-5(4-8-6)7(9)10/h2-4H,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXELRDIIZXYOMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1186663-34-2 |
Source


|
| Record name | 6-methanesulfonylpyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2585884.png)
![3-(benzenesulfonyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2585885.png)

![5-(4-Methoxypyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2585888.png)






![2-chloro-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide](/img/structure/B2585898.png)

![2-(2,4-dichlorophenoxy)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide](/img/structure/B2585904.png)
